molecular formula C12H19NO B3152878 (R)-2-(Benzylamino)-3-methylbutan-1-ol CAS No. 74571-94-1

(R)-2-(Benzylamino)-3-methylbutan-1-ol

Cat. No.: B3152878
CAS No.: 74571-94-1
M. Wt: 193.28 g/mol
InChI Key: HQUYDMGPGDLNJM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Benzylamino)-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(benzylamino)-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUYDMGPGDLNJM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Chiral Amino Alcohols in Contemporary Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of organic compounds that serve as fundamental structural motifs in a vast array of natural products and synthetic bioactive molecules. academie-sciences.fr Their prevalence in pharmaceuticals, for instance, underscores their importance in medicinal chemistry. Beyond their role as integral components of target molecules, chiral amino alcohols have proven to be exceptionally effective as ligands and auxiliaries in asymmetric catalysis. academie-sciences.fr

The utility of these compounds in asymmetric synthesis stems from several key features. Often derived from the chiral pool of natural amino acids, they are readily available in high enantiomeric purity. academie-sciences.fr This accessibility makes them cost-effective and practical starting materials for the synthesis of more complex chiral ligands and catalysts. The presence of both a hydroxyl and an amino group allows for the formation of stable chelate complexes with a variety of metal centers. This coordination pre-organizes the catalytic complex into a rigid, chiral environment, which is essential for effective stereochemical communication and the selective formation of one enantiomer of the product.

The versatility of chiral amino alcohols is further demonstrated by their successful application in a wide range of asymmetric transformations. These include, but are not limited to, the reduction of ketones, the addition of organometallic reagents to aldehydes and imines, and various cycloaddition reactions. The ability to fine-tune the steric and electronic properties of the amino alcohol by modifying the substituents on the nitrogen and carbon backbone provides a powerful means to optimize selectivity for a specific transformation.

Overview of the Compound S Stereochemical Features and Importance

(R)-2-(Benzylamino)-3-methylbutan-1-ol, also known as (R)-N-benzylvalinol, is a prime example of a chiral amino alcohol that leverages its inherent stereochemistry for applications in asymmetric synthesis. Its importance as a chiral building block is intrinsically linked to its synthetic accessibility and its well-defined three-dimensional structure.

The compound is derived from the natural amino acid (R)-valine. The synthesis typically involves the reduction of the carboxylic acid functionality of valine to a primary alcohol, yielding (R)-valinol. Subsequent N-benzylation affords the title compound. This straightforward synthetic route from an inexpensive, enantiomerically pure starting material is a significant advantage.

The stereochemical features of this compound are crucial to its function as a chiral controller. The molecule possesses a stereogenic center at the carbon atom bearing the amino group (C2), which has the (R)-configuration. The bulky isopropyl group, originating from the valine side chain, and the benzyl (B1604629) group on the nitrogen atom create a sterically demanding and well-defined chiral pocket around a coordinated metal center. This steric hindrance plays a critical role in differentiating between the two faces of a prochiral substrate, thereby directing the chemical reaction to proceed with high enantioselectivity.

The application of ligands derived from this compound has been demonstrated in various catalytic asymmetric reactions. For instance, chiral C2-symmetric bis(phosphinite) ligands prepared from this amino alcohol have been effectively used in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. academie-sciences.fr In these reactions, the chiral ligand, in concert with the metal, facilitates the transfer of a hydride from a hydrogen donor (like isopropanol) to the ketone, resulting in the formation of a chiral secondary alcohol with a significant preference for one enantiomer.

The table below presents selected results from the asymmetric transfer hydrogenation of various prochiral ketones using a catalyst system incorporating a ligand derived from (2R)-2-(benzylamino)-3-methylbutan-1-ol, illustrating its practical utility in inducing enantioselectivity.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%) academie-sciences.frEnantiomeric Excess (ee %) academie-sciences.fr
1Acetophenone (B1666503)1-Phenylethanol9875 (R)
2p-Fluoroacetophenone1-(4-Fluorophenyl)ethanol9979 (R)
3p-Chloroacetophenone1-(4-Chlorophenyl)ethanol9170 (R)
4p-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9568 (R)
5o-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol9665 (R)

The consistent generation of the (R)-enantiomer of the alcohol product with good to high enantiomeric excess highlights the effective transfer of chirality from the ligand to the product. This efficacy solidifies the standing of this compound and its derivatives as valuable and reliable chiral building blocks in the field of asymmetric synthesis.

An in-depth examination of the synthetic pathways and preparative strategies for the chiral compound this compound reveals a focus on stereoselective and efficient chemical methodologies. This article explores the synthesis of this specific chiral amino alcohol, a valuable building block in various fields of chemical synthesis.

Applications in Asymmetric Catalysis Driven by R 2 Benzylamino 3 Methylbutan 1 Ol Derived Ligands

Design and Synthesis of Chiral Ligands (e.g., Phosphinite Ligands, Schiff Bases)

The efficacy of a chiral catalyst is intrinsically linked to the structural and electronic properties of its ligand. The (R)-2-(Benzylamino)-3-methylbutan-1-ol framework, containing a stereogenic center, a secondary amine, and a primary alcohol, offers multiple points for modification, leading to the creation of diverse ligand architectures such as phosphinites and Schiff bases.

Phosphinite Ligands: Chiral phosphinite ligands, particularly C2-symmetric bis(phosphinite) ligands, have been successfully synthesized using (R)-N-benzyl-2-amino-1-butanol, a close derivative of the title compound. academie-sciences.fr The synthesis involves the reaction of the chiral amino alcohol with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base like triethylamine. This reaction typically proceeds at room temperature in a solvent like toluene (B28343), yielding the desired phosphinite ligand after filtration of the resulting ammonium (B1175870) salt. academie-sciences.fr The two phosphorus atoms in these C2-symmetric ligands are equivalent, a feature that can be confirmed by ³¹P NMR spectroscopy. academie-sciences.fr However, these phosphinite ligands are often sensitive to air and moisture and may be unstable in solution over time, gradually oxidizing. academie-sciences.fr

Schiff Bases: Schiff bases are readily formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. nih.govneliti.com This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-N=CH-) group. ajgreenchem.com While this is a general and widely used method for ligand synthesis, specific examples detailing the synthesis of Schiff base ligands directly from this compound were not prominently featured in the surveyed literature. The general synthetic approach would involve reacting this compound with a suitable aldehyde or ketone, often under reflux with an acid catalyst. researchgate.net

Enantioselective Hydrogenation and Transfer Hydrogenation Reactions

Ligands derived from this compound are particularly effective in asymmetric hydrogenation and transfer hydrogenation reactions, which are fundamental methods for producing chiral alcohols.

Asymmetric transfer hydrogenation offers an operationally simple and efficient alternative to using high-pressure molecular hydrogen, typically employing a hydrogen donor like isopropanol (B130326). academie-sciences.frresearchgate.net Ruthenium complexes are among the most powerful catalysts for this transformation. nih.govnih.govdiva-portal.org

In-situ prepared ruthenium catalytic systems derived from C2-symmetric bis(phosphinite) ligands based on amino alcohol scaffolds have demonstrated success in the asymmetric transfer hydrogenation of aromatic ketones. academie-sciences.frresearchgate.net For instance, ruthenium catalysts generated from these ligands have been effectively used to reduce acetophenone (B1666503) derivatives to their corresponding chiral secondary alcohols using isopropanol as the hydrogen source. academie-sciences.frresearchgate.net Research has shown that these catalytic systems can achieve high conversions and excellent enantioselectivities. researchgate.net

The general procedure involves creating a catalytic system from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral phosphinite ligand. This catalyst then facilitates the transfer of hydrogen from isopropanol to the ketone substrate.

Below is a table summarizing the results for the Ru-catalyzed asymmetric transfer hydrogenation of various substituted acetophenones using a catalyst system derived from a C2-symmetric bis(phosphinite) ligand.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones

Substrate (Aromatic Ketone) Product (Chiral Alcohol) Conversion (%) Enantiomeric Excess (ee, %)
Acetophenone 1-Phenylethanol >99 97
4'-Methylacetophenone 1-(p-Tolyl)ethanol >99 96
4'-Methoxyacetophenone 1-(4-Methoxyphenyl)ethanol >99 95
4'-Chloroacetophenone 1-(4-Chlorophenyl)ethanol >99 98

Data is representative of findings for similar phosphinite ligands in Ru-catalyzed transfer hydrogenation. researchgate.netresearchgate.net

The stereochemical outcome of the reaction, i.e., which enantiomer of the alcohol is produced, and the degree of enantioselectivity are governed by the precise structure of the chiral ligand. In catalytic systems using ligands derived from this compound, the chiral environment created around the metal center dictates the facial selectivity of the hydride attack on the prochiral ketone.

The C2-symmetry of the bis(phosphinite) ligands simplifies the number of possible transition states, which can lead to higher enantioselectivity. academie-sciences.fr The bulky substituents on the amino alcohol backbone and the phosphorus atoms create a well-defined chiral pocket. The substrate approaches the metal center in a way that minimizes steric hindrance, leading to the preferential formation of one enantiomer. The specific configuration of the stereogenic center in the this compound backbone is thus directly translated into the configuration of the final alcohol product. The high levels of enantiomeric excess observed, often exceeding 95%, underscore the effective chirality transfer in these systems. nih.gov

Other Metal-Catalyzed Asymmetric Transformations (e.g., Diels-Alder, Alkylzinc Additions)

While ligands derived from this compound have proven utility in hydrogenation reactions, their application in other significant asymmetric transformations is less documented in the reviewed literature.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. masterorganicchemistry.comrsc.orgresearchgate.net Asymmetric versions often employ chiral Lewis acids to control the facial selectivity of the dienophile's approach to the diene. researchgate.net Despite the importance of this reaction, no specific studies were identified that utilized ligands derived from this compound to catalyze asymmetric Diels-Alder reactions.

Alkylzinc Additions: The enantioselective addition of organozinc reagents, particularly dialkylzincs, to aldehydes is a classic method for synthesizing chiral secondary alcohols. researchgate.netresearchgate.net This transformation is typically catalyzed by chiral amino alcohols or their derivatives. rsc.orgresearchgate.net However, a direct application of ligands specifically synthesized from this compound for catalytic asymmetric alkylzinc additions was not found in the surveyed scientific literature.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the use of This compound as a chiral auxiliary for the diastereoselective synthesis applications outlined in the requested article structure.

Mechanisms of stereochemical induction.

Diastereoselective alkylation reactions.

Diastereoselective cycloaddition reactions (Diels-Alder, 1,3-dipolar).

Specific protocols for its attachment, cleavage, and recycling.

While the principles of chiral auxiliaries and the specified reactions are well-documented for other compounds (such as Evans oxazolidinones, pseudoephedrine, or Oppolzer's camphorsultam), this information cannot be attributed to this compound without specific scientific evidence.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the provided outline for this specific chemical compound. Any attempt to do so would require speculation and would not be based on verifiable research findings.

Chemical Reactivity and Derivatization of R 2 Benzylamino 3 Methylbutan 1 Ol

Functional Group Transformations at the Hydroxyl Moiety (e.g., Oxidation to Ketones or Aldehydes)

The primary alcohol group in (R)-2-(Benzylamino)-3-methylbutan-1-ol can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgdocbrown.info

The selective oxidation to an aldehyde requires mild conditions to prevent further oxidation to the carboxylic acid. libretexts.org A common and effective reagent for this conversion is Pyridinium chlorochromate (PCC). libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM), to stop the oxidation at the aldehyde stage. libretexts.orgresearchgate.net The product of this reaction is (R)-2-(benzylamino)-3-methylbutanal.

To achieve full oxidation to the corresponding carboxylic acid, stronger oxidizing agents are necessary. quora.com Reagents like potassium dichromate(VI) (K₂Cr₂O₇) in an acidic aqueous solution (e.g., with sulfuric acid) or potassium permanganate (B83412) (KMnO₄) can be employed. docbrown.infolibretexts.org These conditions first oxidize the primary alcohol to an aldehyde, which is then rapidly oxidized further to form (R)-2-(benzylamino)-3-methylbutanoic acid. libretexts.orglibretexts.org

Table 1: Oxidation Reactions at the Hydroxyl Moiety

ProductReaction TypeReagents and ConditionsResulting Functional Group
(R)-2-(Benzylamino)-3-methylbutanalPartial OxidationPyridinium chlorochromate (PCC), Dichloromethane (CH₂Cl₂)Aldehyde
(R)-2-(Benzylamino)-3-methylbutanoic acidFull OxidationPotassium dichromate (K₂Cr₂O₇) / Sulfuric acid (H₂SO₄), HeatCarboxylic Acid

Modifications at the Amine Functionality (e.g., Reduction to Different Amine Derivatives, Nucleophilic Substitution Reactions)

The secondary amine in this compound is a key site for various chemical modifications, including deprotection and nucleophilic reactions.

One of the most significant transformations is the removal of the benzyl (B1604629) protecting group. This debenzylation is commonly achieved through catalytic hydrogenation. tcichemicals.com Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, the benzyl group is cleaved to yield the primary amine, (R)-2-amino-3-methylbutan-1-ol, with toluene (B28343) as a byproduct. researchgate.netox.ac.uk This reaction is fundamental for unmasking the primary amine for further functionalization. Various methods for N-debenzylation have been developed, including those using N-iodosuccinimide (NIS) or those facilitated by acid. acs.orgnih.gov

The nitrogen atom's lone pair of electrons makes the secondary amine nucleophilic, allowing it to react with various electrophiles. researchgate.net

N-Alkylation: The amine can be further alkylated by reaction with alkyl halides, such as methyl iodide, in an Sₙ2-style reaction. youtube.com This process converts the secondary amine into a tertiary amine. A potential complication of this reaction is over-alkylation, where the resulting tertiary amine reacts with another equivalent of the alkyl halide to form a quaternary ammonium (B1175870) salt. youtube.com

N-Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, results in the formation of a stable amide. For example, reacting the parent compound with acetyl chloride would yield N-acetyl-(R)-2-(benzylamino)-3-methylbutan-1-ol.

Table 2: Modifications at the Amine Functionality

Reaction TypeReagents and ConditionsProduct Class
Debenzylation (Reduction)Palladium on carbon (Pd/C), Hydrogen (H₂)Primary Amine
N-Alkylation (Nucleophilic Substitution)Alkyl Halide (e.g., CH₃I)Tertiary Amine
N-Acylation (Nucleophilic Substitution)Acyl Chloride (e.g., CH₃COCl), BaseAmide

Synthesis of Advanced Intermediates and Complex Organic Molecules Utilizing the Compound

The chiral nature and bifunctionality of this compound make it a valuable precursor for the synthesis of advanced intermediates and complex, optically active organic molecules, particularly in the pharmaceutical industry. nih.gov Chiral amino alcohols are frequently employed as chiral auxiliaries or key building blocks in asymmetric synthesis. wikipedia.orgtcichemicals.com

A chiral auxiliary is a group that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, after which it is removed. wikipedia.org this compound, derived from a natural amino acid, is well-suited for this role. For example, it can be reacted with a carboxylic acid to form an amide. The steric bulk of the auxiliary's side chain can then direct the approach of reagents in subsequent reactions, such as enolate alkylation, leading to the formation of new stereocenters with high selectivity. nih.gov

Furthermore, this compound serves as a key structural motif for creating new chiral ligands used in asymmetric catalysis or as a foundational scaffold for building libraries of compounds for drug discovery. The unbenzylated analogue, (R)-2-amino-3-methylbutan-1-ol, is a derivative of the proteinogenic amino acid L-valine, and similar small chiral amino alcohols are critical components in major pharmaceuticals. For instance, the structurally related (R)-3-aminobutan-1-ol is a key intermediate in the production of the HIV integrase inhibitor dolutegravir, highlighting the industrial importance of this class of molecules. vcu.edu

Table 3: Potential Applications in Complex Molecule Synthesis

ApplicationDescriptionPotential Product Class
Chiral AuxiliaryTemporarily attached to a substrate to direct stereoselective reactions (e.g., alkylations, aldol (B89426) reactions). nih.govwikipedia.orgEnantiomerically enriched carboxylic acids, ketones, or other chiral molecules.
Chiral Ligand SynthesisServes as a backbone for the synthesis of ligands for asymmetric metal catalysis.Chiral phosphine (B1218219) or nitrogen-based ligands.
Pharmaceutical IntermediateUsed as a key building block for the total synthesis of optically active pharmaceutical ingredients.Biologically active heterocyclic compounds, peptide mimics.

Mechanistic Elucidation and Theoretical Studies of Reactions Involving R 2 Benzylamino 3 Methylbutan 1 Ol

Spectroscopic and Kinetic Investigations of Reaction Mechanisms

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are routinely employed to determine the diastereomeric or enantiomeric excess of the products formed in reactions utilizing (R)-2-(benzylamino)-3-methylbutan-1-ol, detailed kinetic studies and in-situ spectroscopic investigations aimed at elucidating the step-by-step mechanism of these reactions are not extensively documented in the available literature. The primary focus of existing research has been on the synthetic applications and the stereochemical outcomes, with mechanisms often being inferred from the final product distribution and theoretical modeling rather than direct kinetic measurements or the spectroscopic observation of transient intermediates.

Characterization techniques are fundamental to confirming the structure of the chiral auxiliary itself and the products of the reactions it facilitates. For instance, the synthesis of this compound from (R)-valine involves steps that are monitored by spectroscopic means to ensure the desired product is obtained with high purity. In its application as a chiral ligand for the enantioselective addition of diethylzinc (B1219324) to aldehydes, NMR spectroscopy is critical for confirming the structure of the resulting chiral secondary alcohols and for determining their enantiomeric excess, often after conversion to diastereomeric derivatives.

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry has emerged as a powerful tool for unraveling the mechanistic details of reactions involving this compound. Density Functional Theory (DFT) calculations, in particular, have provided significant insights into the structure of key transition states and the nature of the interactions that govern the observed stereoselectivity.

Theoretical studies have been instrumental in proposing plausible transition state models that rationalize the high levels of stereocontrol achieved with this compound. In the context of its use as a chiral auxiliary in the asymmetric ethylation of N-protected α-amino aldehydes, a specific transition state has been proposed. This model suggests a chair-like, six-membered ring structure involving the zinc atom, the chiral auxiliary, and the aldehyde. The steric bulk of the isopropyl group on the auxiliary and the benzyl (B1604629) group on the nitrogen atom are believed to dictate the facial selectivity of the nucleophilic attack on the aldehyde.

In a similar vein, when this compound is used as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde (B42025), a dimeric zinc-alkoxide complex is thought to be the active catalytic species. DFT calculations can be employed to model the transition state of this reaction, where the benzaldehyde coordinates to one of the zinc centers, and the ethyl group is transferred from the other. The specific coordination of the chiral ligand to the zinc atoms creates a chiral pocket that favors one enantiotopic face of the aldehyde over the other, leading to the preferential formation of one enantiomer of the product alcohol. The energy barriers for the formation of the different stereoisomers can be calculated, with the lower energy barrier corresponding to the major product observed experimentally.

The stereochemical outcome of reactions employing this compound is dictated by a network of non-covalent interactions between the substrate and the chiral auxiliary or ligand-metal complex. Computational models allow for a detailed analysis of these interactions. For instance, in the proposed transition state for the ethylation of α-amino aldehydes, the analysis would focus on the steric repulsion between the substituents on the aldehyde and the chiral auxiliary. The model predicts that the aldehyde will adopt a conformation that minimizes these steric clashes, thereby exposing one of its faces to the nucleophilic attack.

When acting as a ligand for diethylzinc, the nitrogen and oxygen atoms of this compound coordinate to the zinc atoms, forming a rigid chiral environment. The benzyl and isopropyl groups of the ligand effectively shield one side of the coordinated aldehyde, forcing the approach of the ethyl group from the less hindered direction. DFT calculations can quantify the energetic contributions of these steric and electronic interactions, providing a rationale for the observed enantioselectivity.

Stereochemical Analysis of Reaction Pathways and Diastereoselectivity

The primary function of this compound in asymmetric synthesis is to control the stereochemical pathway of a reaction. This is achieved by creating a significant energy difference between the diastereomeric transition states leading to the possible stereoisomeric products.

In its role as a chiral auxiliary, the stereocenter of the auxiliary directs the formation of a new stereocenter in the substrate. For the ethylation of N,N-dibenzyl-α-amino aldehydes, the use of the corresponding zinc alkoxide of this compound as the chiral auxiliary leads to the formation of the anti-adduct as the major diastereomer with high selectivity. This outcome is rationalized by the proposed Zimmerman-Traxler-like transition state model, where the bulky substituents of the auxiliary and the aldehyde arrange themselves in pseudo-equatorial positions to minimize steric strain, leading to the observed anti diastereoselectivity.

The following table summarizes the diastereoselectivity achieved in the ethylation of a representative N,N-dibenzyl-α-amino aldehyde using the zinc alkoxide of this compound.

SubstrateMajor DiastereomerDiastereomeric Ratio (anti:syn)Yield (%)
N,N-Dibenzylphenylalaninalanti95:585

As a chiral ligand in the addition of diethylzinc to aldehydes, this compound induces the formation of one enantiomer of the product alcohol in excess. For the reaction with benzaldehyde, the use of this ligand typically results in high enantiomeric excess of the (R)-1-phenyl-1-propanol. The proposed mechanism involves the formation of a dimeric catalyst where two molecules of the chiral ligand bridge two zinc atoms. The substrate, benzaldehyde, coordinates to this chiral complex in a way that minimizes steric interactions with the bulky groups of the ligands, thereby exposing one prochiral face to the ethyl transfer.

The table below presents typical results for the enantioselective ethylation of benzaldehyde catalyzed by this compound and diethylzinc.

AldehydeProductEnantiomeric Excess (%)Yield (%)Configuration
Benzaldehyde1-Phenyl-1-propanol9895R

This high degree of stereocontrol underscores the effectiveness of the chiral environment created by this compound in directing the reaction pathway towards a single, desired stereoisomer.

Advanced Analytical Techniques for Characterization and Stereochemical Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For (R)-2-(benzylamino)-3-methylbutan-1-ol, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The signals for the protons in this compound can be predicted based on established chemical shift ranges. orgchemboulder.comdocbrown.info The protons on the hydroxyl (-OH) and amine (-NH) groups are notable for their variable chemical shifts and their potential to be exchanged with deuterium (B1214612) when D₂O is added to the sample, causing their signals to disappear from the spectrum. docbrown.info This phenomenon helps in their definitive assignment. ucl.ac.uk The benzylic protons (CH₂ adjacent to the phenyl ring) and the protons on the chiral backbone provide key structural information through their chemical shifts and spin-spin coupling patterns. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, eight distinct signals are expected, corresponding to the seven unique carbon environments in the molecule plus the two equivalent methyl carbons of the isopropyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms (O and N) and the aromatic ring. docbrown.infopdx.edudocbrown.info The carbon attached to the hydroxyl group (C1) and the carbon attached to the amino group (C2) are expected to appear significantly downfield. docbrown.info

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl (5H) 7.20 - 7.40 Multiplet
Benzylic CH₂ (2H) ~3.80 Singlet (or AB quartet)
CH₂-OH (2H) 3.40 - 3.70 Multiplet
CH-N (1H) 2.50 - 2.80 Multiplet
CH(CH₃)₂ (1H) 1.80 - 2.00 Multiplet
(CH₃)₂CH (6H) 0.90 - 1.00 Doublet
N-H (1H) Variable (1-5) Broad Singlet

¹³C NMR Predicted Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Phenyl C (Quaternary) ~140
Phenyl CH (4C) 127 - 129
CH₂-OH (C1) 65 - 70
CH-N (C2) 60 - 65
CH(CH₃)₂ (C3) 30 - 35
(CH₃)₂CH (C4, C4') 18 - 22

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its alcohol, secondary amine, and aromatic functionalities. nist.govchemicalbook.com The O-H stretch of the alcohol and the N-H stretch of the amine appear as distinct bands in the high-frequency region of the spectrum. The O-H band is typically broad due to hydrogen bonding, while the N-H band is generally sharper. researchgate.net

Predicted IR Absorption Bands for this compound

Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹) Intensity
Alcohol O-H stretch 3200 - 3600 Strong, Broad
Secondary Amine N-H stretch 3300 - 3500 Moderate
Aromatic C-H stretch 3000 - 3100 Medium to Weak
Aliphatic C-H stretch 2850 - 2960 Strong
Aromatic Ring C=C stretch 1450 - 1600 Medium to Weak
Amine C-N stretch 1020 - 1250 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₉NO), the molecular weight is 193.29 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at m/z = 193. As the compound contains one nitrogen atom, this molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.orglibretexts.org

The fragmentation of N-benzyl amino alcohols is characterized by specific cleavage patterns. libretexts.orgmiamioh.edu Alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom (N or O), is a dominant pathway. libretexts.orglibretexts.org This leads to the formation of resonance-stabilized cations. Another common fragmentation is the loss of the benzyl (B1604629) group or a tropylium (B1234903) ion rearrangement.

Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
193 [C₁₂H₁₉NO]⁺ Molecular Ion (M⁺)
162 [C₁₂H₁₆N]⁺ Loss of CH₂OH (M - 31)
150 [C₉H₁₂NO]⁺ Loss of C₃H₇ (isopropyl group) (M - 43)
106 [C₇H₈N]⁺ Cleavage of C-N bond, forming benzylamine (B48309) radical cation
91 [C₇H₇]⁺ Tropylium ion (loss of C₅H₁₂NO)
77 [C₆H₅]⁺ Phenyl cation

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of chiral compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.

To determine the enantiomeric excess (e.e.), which measures the purity of one enantiomer in a mixture, chiral chromatography is employed. nih.gov This involves the use of a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are highly effective for separating amino alcohols and related compounds. nih.govyakhak.org The separation is typically achieved in normal-phase mode, using a mobile phase like n-hexane/2-propanol, sometimes with an acidic or basic additive to improve peak shape and resolution. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Typical Chiral HPLC Conditions for Amino Alcohol Separation

Parameter Description
Column Chiralpak® or Chiralcel® (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 254 nm

| Result | Separation of (R) and (S) enantiomers into two distinct peaks |

X-ray Crystallography for Absolute Configuration Determination of Derivatives

While NMR, IR, and MS can confirm the structure of this compound, they cannot, by themselves, definitively establish its absolute stereochemistry. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. mdpi.com

To perform this analysis, a single, high-quality crystal of the compound is required. If the parent compound does not crystallize well, a derivative is often synthesized. For an amino alcohol, this could involve forming a salt with a chiral acid or introducing a heavy atom into the structure. The heavy atom enhances anomalous scattering effects, which are crucial for unambiguously determining the absolute configuration. mdpi.com

Once diffraction data are collected, the resulting electron density map is interpreted to build a molecular model. nih.gov The correctness of the assigned stereochemistry is statistically validated by the Flack parameter. researchgate.net A Flack parameter close to zero for the correct enantiomer confirms the assignment with high confidence, whereas a value close to one would indicate that the inverted structure is correct. nih.gov This technique provides unequivocal proof of the (R) configuration at the chiral center.

Future Research Directions and Emerging Paradigms in Chiral Amino Alcohol Chemistry

Development of Next-Generation Chiral Catalysts and Auxiliaries with Enhanced Efficiency and Selectivity

The fundamental structure of (R)-2-(benzylamino)-3-methylbutan-1-ol makes it an excellent scaffold for developing novel chiral catalysts and auxiliaries. Future research is focused on rational design strategies to create derivatives with superior performance in asymmetric synthesis. The stability, low toxicity, and ease of handling associated with related compounds like chiral β-aminophosphines underscore the potential of this molecular framework. rsc.org

Key research efforts are directed towards:

Structural Modification: Introducing diverse functional groups onto the this compound backbone can fine-tune steric and electronic properties. This allows for the creation of highly specialized catalysts for specific transformations.

Bifunctional Catalysis: Designing catalysts that possess both a Lewis basic site (the amino group) and a Brønsted acidic site (the hydroxyl group) or other functionalities can enable cooperative catalysis, leading to enhanced reactivity and enantioselectivity.

Immobilization: Anchoring these chiral catalysts onto solid supports facilitates easier separation and recycling, a key principle of green chemistry, without compromising catalytic activity.

The development of new, more rigid catalyst structures is a promising avenue. For instance, creating a six-membered rigid ring structure within the catalyst's framework could enhance stability and improve asymmetric induction, leading to higher enantioselectivity. austinpublishinggroup.com

Table 1: Hypothetical Modifications of this compound for Catalysis

Modification Site Proposed Change Potential Impact on Catalysis Target Reactions
Nitrogen Atom Replacement of benzyl (B1604629) group with bulky aromatic groups (e.g., naphthyl, anthracenyl) Increases steric hindrance, potentially enhancing enantioselectivity. austinpublishinggroup.com Asymmetric alkylation, Michael addition
Oxygen Atom Conversion of the hydroxyl group to a phosphine (B1218219) Creates a chiral phosphine ligand for transition-metal catalysis. rsc.org Palladium-catalyzed allylic substitution, copper-catalyzed 1,4-additions. rsc.org
Carbon Backbone Introduction of additional stereocenters Provides more complex chiral environments for highly selective reactions. Aldol (B89426) reactions, Diels-Alder reactions

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.netbeilstein-journals.org Integrating the synthesis and application of this compound and its derivatives into automated flow platforms is a major direction for future research.

Flow chemistry enables:

Precise Control: Continuous flow reactors allow for exact management of temperature, pressure, and residence time, leading to higher yields and product purity. researchgate.netthieme-connect.de

Enhanced Safety: The small reaction volumes within a flow system minimize the risks associated with handling hazardous reagents and managing exothermic reactions. researchgate.netthieme-connect.de

Automation and Scalability: Flow systems can be readily automated for high-throughput screening of reaction conditions and scaled up for industrial production by extending operational time rather than increasing reactor size. researchgate.netbeilstein-journals.org

The multi-step synthesis of complex molecules, which might use this compound as a chiral building block, can be streamlined in linear or convergent flow setups, minimizing the need for intermediate purification steps. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for a Reaction Utilizing a Derivative Catalyst

Parameter Batch Synthesis Flow Chemistry Advantage of Flow
Heat Transfer Limited by surface-area-to-volume ratio Excellent, rapid heat dissipation Improved safety, reduced side products. beilstein-journals.orgthieme-connect.de
Mass Transfer Often diffusion-limited Enhanced through efficient mixing Faster reaction rates, higher efficiency. beilstein-journals.org
Reaction Time Hours to days Seconds to minutes Increased throughput.
Scalability Challenging, requires process redesign Straightforward, "scale-out" approach Faster transition from lab to production. beilstein-journals.org

| Safety Profile | Higher risk with exotherms or unstable intermediates | Significantly lower risk due to small holdup volume | Enables use of more reactive chemistry. researchgate.netthieme-connect.de |

Exploration of Sustainable and Green Synthetic Routes for the Compound and its Derivatives

In line with the principles of green chemistry, future research will heavily focus on developing environmentally benign synthetic routes for this compound. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. chemistryjournals.netrsc.org

Key areas of exploration include:

Biocatalysis: Employing enzymes, such as transaminases or oxidoreductases, offers a highly selective and sustainable method for producing chiral amino alcohols under mild conditions (room temperature, neutral pH). researchgate.net Enzymatic processes can significantly reduce the environmental impact compared to conventional chemical routes that often require harsh reagents and generate substantial waste. researchgate.net The use of biocatalysis for producing related compounds like (R)-3-aminobutan-1-ol highlights the feasibility of this approach. google.com

Renewable Feedstocks: The synthesis of the precursor, (R)-valinol, can be explored starting from renewable bio-based feedstocks instead of petroleum-derived materials.

Table 3: Evaluation of Synthetic Routes based on Green Chemistry Principles

Principle Traditional Chemical Synthesis Potential Biocatalytic Route
Catalyst Stoichiometric metal hydrides or chiral chemical catalysts Whole cells or isolated enzymes (e.g., transaminase). google.com
Solvents Often uses volatile organic compounds (VOCs) Primarily aqueous media. researchgate.net
Reaction Conditions High temperatures and pressures may be required Ambient temperature and pressure. researchgate.net
Waste Generation (E-Factor) High (significant inorganic salt waste) Low (biodegradable waste)

| Selectivity | Good to excellent, but may require protecting groups | Typically excellent enantioselectivity and chemoselectivity |

Applications in the Synthesis of Diverse Enantiomerically Pure Compounds and Complex Molecules

The primary value of this compound lies in its role as a versatile chiral building block for constructing more complex, enantiomerically pure molecules. Future research will continue to expand its application in the synthesis of high-value compounds, particularly active pharmaceutical ingredients (APIs).

This chiral amino alcohol can serve as a precursor to:

Chiral Ligands: As discussed, it is a scaffold for ligands used in asymmetric metal catalysis.

Unnatural Amino Acids: The asymmetric alkylation of glycine derivatives using chiral phase transfer catalysts derived from similar structures is a key method for preparing unnatural amino acids. austinpublishinggroup.com

Multifunctional Compounds: Its structure is a useful starting point for synthesizing heterocycles, diamines, and other complex structures that are prevalent in medicinal chemistry. mdpi.com

Natural Products and Pharmaceuticals: The defined stereochemistry at two contiguous carbons makes it an ideal fragment for the total synthesis of complex natural products and pharmaceuticals where precise stereocontrol is essential.

The development of novel synthetic methodologies will allow for the efficient incorporation of the this compound motif into a broader range of complex molecular architectures, solidifying its importance as a fundamental tool in modern asymmetric synthesis.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DMF, EtOH) to suppress side reactions.
  • Monitor reaction progress via TLC or LC-MS to minimize over-reduction.
  • Recrystallize intermediates in ethanol or ethyl acetate to enhance purity .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Answer:
Contradictions in NMR or HRMS data often arise from impurities, tautomerism, or dynamic effects. Methodological solutions include:

  • Multi-spectral correlation : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations). For example, the benzylamino proton typically appears at δ 3.8–4.2 ppm as a multiplet .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₉NO) with <2 ppm error. A deviation may indicate residual solvents or incomplete purification .
  • Impurity profiling : Use reverse-phase HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate and identify byproducts. Relative response factors (RRF) for common impurities like des-benzyl analogs should be calibrated .

Case Study : A discrepancy in melting point data (e.g., observed vs. literature) may signal polymorphic forms. X-ray crystallography or DSC analysis can clarify structural variations .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Technique Application Key Parameters
¹H/¹³C NMR Confirm backbone structure and stereochemistryLook for benzyl CH₂ (δ 4.3–4.5 ppm) and alcohol OH (δ 1.5–2.0 ppm, broad) .
HRMS Verify molecular formula (C₁₂H₁₉NO)Use ESI+ mode; theoretical [M+H]⁺ = 194.1545 .
Chiral HPLC Assess enantiomeric purityChiralpak AD-H column, hexane:isopropanol (90:10), flow rate 1.0 mL/min .
GC-FID Quantify volatile impuritiesColumn: DB-5MS; injector temp 250°C; split ratio 10:1 .

Purity Threshold : ≥95% by area normalization in HPLC; enantiomeric excess (e.e.) ≥98% via chiral separation .

Advanced: What strategies are effective in minimizing diastereomer formation during the synthesis of this compound?

Answer:

  • Steric hindrance : Use bulky protecting groups (e.g., tert-butoxycarbonyl, BOC) on the amino group to limit racemization during coupling steps .
  • Low-temperature reactions : Conduct alkylation at −78°C in THF to slow down competing pathways .
  • Catalytic asymmetric synthesis : Employ chiral ligands like (R)-BINAP with palladium catalysts for Suzuki-Miyaura couplings, achieving >90% enantioselectivity .
  • Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze undesired stereoisomers .

Validation : Monitor diastereomer ratios via ¹H NMR (e.g., splitting of methyl groups at δ 0.9–1.1 ppm) .

Basic: What are the key physicochemical properties of this compound, and how do they influence its solubility and reactivity?

Answer:

Property Value Impact
LogP ~1.39Moderate lipophilicity enhances membrane permeability but reduces aqueous solubility .
PSA ~32.3 ŲHigh polarity due to -OH and -NH groups; favors H-bonding with biological targets .
Refractive Index -3° (C=1, EtOH)Indicates optical activity; critical for chiral HPLC method development .
Density 0.88 g/cm³Lower than water; necessitates careful layering in biphasic reactions .

Solubility : Soluble in ethanol, DMSO (>10 mg/mL); poorly soluble in water (<1 mg/mL). Pre-formulation studies recommend PEG-400 as a co-solvent for in vitro assays .

Advanced: How can computational methods like molecular docking be applied to study the interaction of this compound with biological targets?

Answer:

  • Target preparation : Retrieve protein structures (e.g., GPCRs) from PDB (e.g., 5HT₂A receptor: 6A93). Optimize protonation states using PROPKA .
  • Ligand parameterization : Generate 3D conformers of this compound with Open Babel; assign charges via AM1-BCC .
  • Docking workflow : Use AutoDock Vina with a grid box centered on the orthosteric site. Key interactions include:
    • Hydrogen bonds between the alcohol -OH and Thr3.37.
    • π-Stacking of the benzyl group with Phe6.52 .
  • Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC₅₀ values from radioligand binding assays .

Case Study : A docking study predicted strong binding to muscarinic receptors, later validated via patch-clamp electrophysiology (Kᵢ = 12 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(Benzylamino)-3-methylbutan-1-ol
Reactant of Route 2
(R)-2-(Benzylamino)-3-methylbutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.